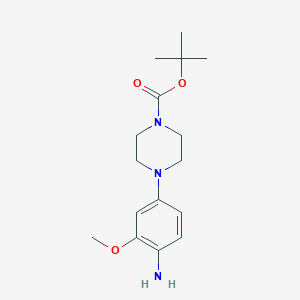

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a piperazine-based intermediate widely utilized in pharmaceutical synthesis. It serves as a critical precursor for kinase inhibitors, such as brigatinib (a tyrosine kinase inhibitor targeting ALK and EGFR) and anaplastic lymphoma kinase (ALK) degraders . The compound features a tert-butyl carbamate group protecting the piperazine nitrogen, a 4-amino-3-methoxyphenyl substituent, and a piperazine core. The amino and methoxy groups on the phenyl ring enhance its reactivity in subsequent functionalization steps, enabling efficient coupling with pharmacophores like pyrimidine or pyridine derivatives .

Properties

IUPAC Name |

tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADGPXZWMLVDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS Number: 1246532-96-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 307.39 g/mol

- LogP : 2.9186 (indicating moderate lipophilicity)

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes linked to disease processes, particularly in cancer and neurodegenerative conditions.

- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, which could influence neurological pathways relevant to conditions like Alzheimer's disease.

Anticancer Properties

Several studies have investigated the anticancer potential of piperazine derivatives, including this compound. For instance:

- EGFR Inhibition : The compound has been associated with the inhibition of epidermal growth factor receptor (EGFR) mutations, which are prevalent in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in studies focusing on Alzheimer's disease:

- Alzheimer's Disease Models : In vitro studies demonstrated that piperazine derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These findings suggest that this compound may have potential as a therapeutic agent for neurodegenerative diseases .

Study on Antiparasitic Activity

A recent study evaluated the activity of piperazine derivatives against malaria parasites. Although not directly tested on this compound, the research provides insight into the structural modifications that enhance antiparasitic efficacy. The incorporation of polar functional groups significantly improved solubility and metabolic stability while maintaining activity against Plasmodium species .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1246532-96-6 |

| Molecular Weight | 307.39 g/mol |

| LogP | 2.9186 |

| Potential Biological Activities | Anticancer, Neuroprotective |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate ()

- Substituents: 4-amino, 3-methyl, 5-nitro groups.

- Key Differences: The nitro group requires reduction to an amine for biological activity, unlike the target compound’s pre-installed amino group.

- Applications : Intermediate for benzimidazole-based bioactive molecules.

Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate ()

- Substituents: 3-amino, 5-fluoro groups on a benzyl linker.

- Key Differences : Fluorine’s electronegativity increases metabolic stability and alters electronic properties compared to the methoxy group. The benzyl linker may enhance lipophilicity .

Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate ()

- Substituents: 4-amino, 2-cyano groups.

- Key Differences: The cyano group is a strong electron-withdrawing moiety, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .

Modifications to the Piperazine Core or Linker

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate ()

- Structure : Imidazothiazole ring linked via a methyl group.

- Key Differences : The heterocyclic thiazole moiety enhances π-π stacking interactions with biological targets but reduces solubility compared to the target compound’s simpler phenyl group .

Tert-butyl 4-(5-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)-3-cyanopyridin-2-yl)piperazine-1-carboxylate ()

- Structure: Diazirine and cyano groups on a pyridine ring.

- Key Differences: The diazirine group enables photoaffinity labeling for target identification, while the cyano group modifies electronic properties .

Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()

- Structure : Thiadiazole-pyridine hybrid.

(R)-tert-Butyl 4-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonimidoyl)piperazine-1-carboxylate ()

- Structure : Sulfonimidoyl group with chirality.

- Key Differences : Chirality and sulfonimidoyl moiety enable enantioselective interactions with enzymes, relevant for asymmetric catalysis or chiral drug design .

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate ()

Physicochemical Properties

| Compound | logP (Predicted) | Solubility | Key Substituent Effects |

|---|---|---|---|

| Target Compound | ~2.5 | Moderate (Polar amino group) | Methoxy (electron-donating), amino (nucleophilic). |

| Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate | ~3.0 | Low (Fluorine increases lipophilicity) | Fluorine (metabolic stability). |

| Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | ~2.8 | Low (Cyano reduces polarity) | Cyano (electron-withdrawing). |

Preparation Methods

Nucleophilic Aromatic Substitution with Boc-Piperazine

One widely reported method involves the nucleophilic aromatic substitution of 4-fluoro-2-methoxy-1-nitrobenzene with tert-butyl piperazine-1-carboxylate (Boc-piperazine) under basic conditions:

-

- 4-Fluoro-2-methoxy-1-nitrobenzene (10.0 g, 58.4 mmol)

- Boc-piperazine (11.4 g, 61.2 mmol)

- Potassium carbonate (20.2 g, 87.7 mmol)

- Solvent: Dimethylformamide (80 mL)

- Temperature: 80 °C

- Time: 16 hours

-

- Reaction mixture poured into water and stirred at room temperature for 30 minutes.

- Filtration and washing with petroleum ether.

- Concentration under reduced pressure to yield a yellow solid.

-

- Yield: 91.2%

- 1H NMR and LCMS confirmed structure.

This step yields tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate, an essential intermediate for further reduction to the amino compound.

Catalytic Hydrogenation to Reduce Nitro Group

The nitro group is reduced to the corresponding amino group by catalytic hydrogenation:

-

- tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (56.0 g, 166 mmol)

- 10% Palladium on carbon (5.00 g)

- Methanol (1 L)

- Hydrogen gas at 30 psi

- Temperature: 25 °C

- Time: 12 hours

-

- Filtration through Celite to remove catalyst.

- Evaporation to dryness.

-

- 97.0% yield of this compound as a purple solid.

This step efficiently converts the nitro intermediate to the target amino compound with high purity and yield.

Reductive Amination Approach (Alternative Method)

An alternative synthetic route involves reductive amination using sodium triacetoxyborohydride:

-

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (1.00 g, 4.00 mmol)

- Triethylamine (2.90 mL, 20.92 mmol)

- Boc-piperazine (1.49 g, 8.00 mmol)

- Acetic acid (1.80 mL, 31.47 mmol)

- Sodium triacetoxyborohydride (2.03 g, 9.56 mmol), added in batches

- Solvent: Dry toluene (35 mL)

- Temperature: Room temperature

- Time: 3 hours after last addition

-

- Quenching with saturated sodium bicarbonate.

- Stirring overnight.

- Phase separation and purification.

-

- Product tert-butyl-4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate obtained.

-

- The nitro group is then reduced by Pd/C hydrogenation to yield tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate with 94% yield.

This method is useful for preparing derivatives with piperidinyl substitution and can be adapted for related analogues.

Palladium-Catalyzed Coupling and Iodination Strategy

A patent describes a method for preparing related tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involving:

Step 1: Iodination of 2-aminopyridine

- Reactants: 2-aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid.

- Temperature: -15 °C during N-bromosuccinimide addition.

- Product: 2-amino-5-iodopyridine.

Step 2: Palladium-catalyzed coupling

- Ligand (Xantphos) and Pd2(dba)3 catalyst in toluene.

- Reactants: 2-amino-5-iodopyridine, Boc-piperazine, sodium tert-butoxide.

- Temperature: 75-100 °C.

- Time: 2-4 hours.

- Yield: 80% for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Although this is for a pyridine derivative, the methodology is relevant for similar aromatic amine piperazine carboxylates.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-methoxy-1-nitrobenzene | Boc-piperazine, K2CO3, DMF, 80 °C, 16 h | tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | 91.2 | Nucleophilic aromatic substitution |

| 2 | Above intermediate | Pd/C, H2 (30 psi), MeOH, 25 °C, 12 h | This compound | 97.0 | Catalytic hydrogenation |

| 3 | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | Boc-piperazine, NaBH(OAc)3, toluene, RT, 3 h | tert-butyl-4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate | - | Reductive amination step |

| 4 | Above intermediate | Pd/C, H2, ethanol, RT, 7.5 h | tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate | 94 | Nitro reduction |

| 5 | 2-Aminopyridine (related compound) | Iodination, Pd-catalyzed coupling, Boc-piperazine, NaOtBu, toluene, 75-100 °C | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 80 | Pd-catalyzed C-N coupling |

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution step benefits from polar aprotic solvents like DMF and elevated temperatures (80 °C) to achieve high yields.

- Catalytic hydrogenation with Pd/C under mild conditions (25-30 °C, atmospheric or slightly elevated H2 pressure) efficiently reduces nitro groups without affecting the Boc protecting group.

- Reductive amination using sodium triacetoxyborohydride is effective for constructing piperidinyl-substituted analogues with good selectivity.

- The palladium-catalyzed coupling reaction requires careful control of oxygen content (<1%) and temperature to maximize yield and minimize side reactions.

- Purification typically involves filtration, extraction, and recrystallization or chromatography to achieve high purity products suitable for pharmaceutical use.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A representative route includes:

- Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 4-chloro-3-methoxyaniline) under Buchwald–Hartwig amination conditions .

- Step 2 : Reduction of nitro intermediates (e.g., tert-butyl 4-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine-1-carboxylate) using catalytic hydrogenation or LiAlH4 to yield the amine .

- Reagents : Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and reducing agents (H₂/Pd-C) are critical for regioselectivity .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, aromatic protons appear at δ 6.5–8.0 ppm, and tert-butyl groups at δ ~1.4 ppm .

- LC-MS : Confirm molecular weight (expected [M+H]⁺: ~375.4 g/mol) and purity .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .

Q. How can nucleophilic substitution reactions be optimized at the piperazine ring?

- Reagents : Use NaH or K₂CO₃ in anhydrous DMF to deprotonate the piperazine nitrogen, enhancing reactivity toward electrophiles (e.g., alkyl halides) .

- Temperature : Reactions often proceed at 80–110°C for 12–24 hours .

- Monitoring : TLC or HPLC tracks progress to avoid over-substitution .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane. For example, tert-butyl piperazine derivatives form triclinic crystals (space group P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å .

- Data Collection : High-resolution synchrotron sources (λ = 0.71073 Å) improve accuracy for bond-length analysis (e.g., C–N bond: ~1.45 Å) .

- Software : SHELX programs refine structures; R factors < 0.05 indicate high reliability .

Q. What strategies address contradictions in biological activity data across studies?

- Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting assays .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤ 0.1%) .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of IC₅₀ variations .

Q. How does this compound act as a prolyl-hydroxylase inhibitor?

- Mechanism : The tert-butyl carbamate group stabilizes interactions with the enzyme’s hydrophobic pocket, while the methoxyphenyl moiety competitively inhibits substrate binding .

- Validation : Use in vitro assays with recombinant HIF-PH enzymes and monitor hydroxylation via LC-MS detection of succinate byproducts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Modeling : Tools like SwissADME estimate logP (~2.5) and solubility (LogS = -4.2), indicating moderate bioavailability .

- Docking Studies : AutoDock Vina simulates binding to targets (e.g., anaplastic lymphoma kinase) with binding energies ≤ -7.0 kcal/mol .

Methodological Considerations

Q. How to troubleshoot low yields in coupling reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.